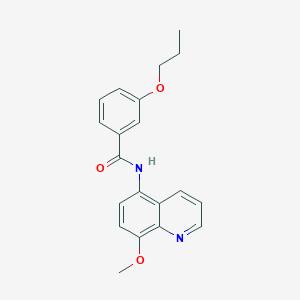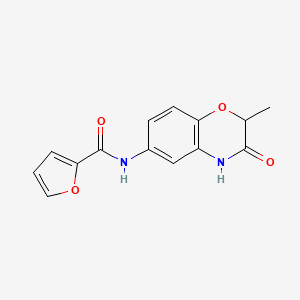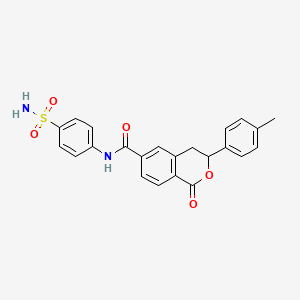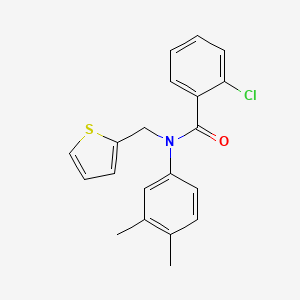
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(8-Methoxychinolin-5-yl)-3-propoxybenzamid beinhaltet typischerweise die Reaktion von 8-Methoxychinolin mit 3-Propoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(8-Methoxychinolin-5-yl)-3-propoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um ein Chinonderivat zu bilden.
Reduktion: Die Carbonylgruppe im Benzamid-Teil kann zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid in aprotischen Lösungsmitteln.
Hauptsächlich gebildete Produkte
Oxidation: Chinonderivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N-(8-Methoxychinolin-5-yl)-3-propoxybenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird aufgrund seines Chinolinkerns auf sein Potenzial als fluoreszierende Sonde untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(8-Methoxychinolin-5-yl)-3-propoxybenzamid beinhaltet seine Interaktion mit zellulären Zielstrukturen wie DNA und Proteinen. Der Chinolinkern kann sich in die DNA interkalieren, wodurch ihre Funktion gestört wird und Zelltod eintritt. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, die an zellulären Signalwegen beteiligt sind, was zu ihrer biologischen Aktivität beiträgt .
Wirkmechanismus
The mechanism of action of N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide involves its interaction with cellular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(8-Methoxychinolin-5-yl)acetamid
- N-(8-Methoxychinolin-5-yl)pentanamid
- 1-(8-Methoxychinolin-5-yl)-N-methylmethanamin
Einzigartigkeit
N-(8-Methoxychinolin-5-yl)-3-propoxybenzamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der pharmazeutischen Chemie und Materialwissenschaft .
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-25-15-7-4-6-14(13-15)20(23)22-17-9-10-18(24-2)19-16(17)8-5-11-21-19/h4-11,13H,3,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
RFHRGQVCYGYVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321717.png)
![4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11321723.png)



![(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11321752.png)

![N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11321758.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B11321761.png)
![4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11321766.png)
![5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11321774.png)

![methyl 2-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11321786.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11321805.png)
